molecular formula C14H21NO2S3 B2687503 (1R,5S)-8-((5-ethylthiophen-2-yl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane CAS No. 1790196-91-6

(1R,5S)-8-((5-ethylthiophen-2-yl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane

Cat. No.: B2687503
CAS No.: 1790196-91-6
M. Wt: 331.51
InChI Key: OVEPOHISVIVFRO-UHFFFAOYSA-N
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Description

(1R,5S)-8-((5-ethylthiophen-2-yl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane: is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,5S)-8-((5-ethylthiophen-2-yl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.

    Introduction of the thiophene ring: This step involves the coupling of a thiophene derivative with the bicyclic core, often using palladium-catalyzed cross-coupling reactions.

    Sulfonylation and methylthiolation:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and methylthio groups. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Major Products:

    Oxidation: Oxidation of the thiophene ring can lead to sulfoxides or sulfones.

    Reduction: Reduction of the sulfonyl group can yield thiols or sulfides.

    Substitution: Nucleophilic substitution can result in the replacement of the sulfonyl group with various nucleophiles, forming new derivatives.

Scientific Research Applications

Chemistry: : The unique structure of (1R,5S)-8-((5-ethylthiophen-2-yl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane makes it a valuable intermediate in organic synthesis, particularly in the development of new materials and catalysts.

Biology: : In biological research, this compound can be used as a probe to study the interactions of thiophene and sulfonyl-containing molecules with biological targets, such as enzymes and receptors.

Medicine: : The compound’s potential pharmacological properties, such as anti-inflammatory or antimicrobial activity, are of interest for drug development. Its unique structure may allow it to interact with specific molecular targets in the body.

Industry: : In industrial applications, the compound can be used in the development of new polymers and materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of (1R,5S)-8-((5-ethylthiophen-2-yl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The sulfonyl and thiophene groups can participate in hydrogen bonding and π-π interactions, respectively, which can modulate the activity of these targets. Additionally, the bicyclic structure may enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (1R,5S)-8-((5-methylthiophen-2-yl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane: Similar structure but with a methyl group instead of an ethyl group on the thiophene ring.

    (1R,5S)-8-((5-phenylthiophen-2-yl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane: Similar structure but with a phenyl group on the thiophene ring.

Uniqueness: : The presence of the ethyl group on the thiophene ring in (1R,5S)-8-((5-ethylthiophen-2-yl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane may confer unique chemical and biological properties, such as altered reactivity or binding affinity, compared to its analogs.

Properties

IUPAC Name

8-(5-ethylthiophen-2-yl)sulfonyl-3-methylsulfanyl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2S3/c1-3-12-6-7-14(19-12)20(16,17)15-10-4-5-11(15)9-13(8-10)18-2/h6-7,10-11,13H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVEPOHISVIVFRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)N2C3CCC2CC(C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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